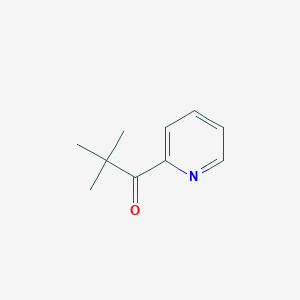

T-Butyl 2-pyridyl ketone

説明

Contextual Significance in Advanced Organic Synthesis

In the realm of advanced organic synthesis, t-butyl 2-pyridyl ketone serves as a crucial intermediate and building block. The sterically demanding tert-butyl group introduces significant steric hindrance around the carbonyl functionality. This feature can be exploited to direct the stereochemical outcome of reactions, a critical aspect in the synthesis of complex, biologically active molecules and novel materials. The pyridine (B92270) ring, a common motif in pharmaceuticals and agrochemicals, provides a site for further functionalization and can influence the molecule's electronic properties and binding capabilities.

Overview of Key Research Areas Pertaining to Substituted Pyridyl Ketones

Research surrounding substituted pyridyl ketones is a vibrant and expanding field. A primary focus is their application in medicinal chemistry, where the pyridyl ketone scaffold is a key component in the design of enzyme inhibitors and receptor antagonists. For instance, derivatives of di-2-pyridyl ketone have been investigated for their interactions with manganese(II) to form complexes with potential catalytic or biological activity. nih.gov

Another significant area of research is the development of asymmetric catalytic methods for the synthesis of chiral pyridyl alcohols, which are valuable precursors for pharmaceuticals. researchgate.netrsc.org The enantioselective hydrogenation of pyridyl ketones, including aryl and alkyl substituted variants, has been a subject of intense study, with various catalysts based on iridium, rhodium, and ruthenium being developed to achieve high enantiomeric excesses. researchgate.netrsc.orgacs.org Furthermore, the development of novel synthetic methodologies for creating sterically hindered ketones, a class to which this compound belongs, is an active area of investigation. tandfonline.comacs.org These methods often aim to overcome the steric challenges associated with introducing bulky groups adjacent to a carbonyl. acs.orgualberta.ca

Historical Trajectories in the Synthesis of Sterically Hindered Pyridyl Ketone Architectures

The synthesis of sterically hindered pyridyl ketones has evolved considerably over time. Early methods often involved multi-step sequences that were not always efficient. A notable advancement came with the use of phase transfer catalysis for the alkylation of acetylpyridines with methyl iodide, which provided a more direct, single-step route to compounds like isopropyl and tert-butyl pyridyl ketones. tandfonline.comacs.org This method demonstrated the feasibility of creating sterically encumbered ketones through C-alkylation. tandfonline.com

Alkylation Approaches for Pyridyl Ketone Construction

One of the primary methods for synthesizing this compound is through the alkylation of acetylpyridines. This approach involves the direct modification of the acetyl group to build the more complex tert-butyl structure.

Isomeric acetylpyridines can undergo regiospecific C-alkylation of the methyl group with methyl iodide. tandfonline.com This reaction provides a direct, single-step pathway to create sterically hindered alkyl pyridyl ketones. tandfonline.com The process involves the consecutive alkylation of the methyl group on the acetylpyridine. tandfonline.com

The alkylation of acetylpyridines with methyl iodide can be effectively carried out under solid-liquid phase transfer catalysis (PTC) conditions. tandfonline.com This technique is useful for reactions involving reagents in different phases (solid and liquid). acsgcipr.orgrsc.org A typical PTC system for this synthesis uses an aromatic solvent, a base like potassium hydroxide (B78521), and a phase transfer catalyst such as 18-crown-6. tandfonline.comresearchgate.net The catalyst facilitates the transfer of the anionic reactant from the solid or aqueous phase to the organic phase where the reaction occurs. acsgcipr.org This method has been successfully used in the synthesis of various alkylated compounds. nih.gov

The distribution of the final products, specifically isopropyl and tert-butyl pyridyl ketones, is highly dependent on the reaction conditions. tandfonline.com By manipulating these parameters, the synthesis can be directed towards the desired isomer. For example, the alkylation of 2-acetylpyridine (B122185) with methyl iodide in the presence of a base and a phase transfer catalyst can yield both isopropyl 2-pyridyl ketone and terthis compound. tandfonline.com The reaction to produce terthis compound from 2-acetylpyridine requires a longer duration, approximately 40 hours, and results in a 13% yield. tandfonline.com

Table 1: Product Distribution in the Alkylation of 2-Acetylpyridine

| Product | Reaction Time (hours) | Yield (%) |

|---|---|---|

| Isopropyl 2-pyridyl ketone | 6-7 | 27 |

| Terthis compound | ~40 | 13 |

Data sourced from a study on the alkylation of acetylpyridines. tandfonline.com

The C-alkylation of the methyl group in acetylpyridines represents one of the most straightforward methods for producing sterically hindered alkyl pyridyl ketones like the tert-butyl variant. tandfonline.com This "branching" of the methyl group is achieved through consecutive alkylation steps. tandfonline.com While direct alkylation is a key strategy, other methods for creating hindered ketones involve the α-alkylation of ketone enolates or using specialized catalytic systems to control regioselectivity, particularly in unsymmetrical ketones. google.comnih.gov For instance, manganese pincer complexes have been used to catalyze the α-alkylation of ketones like 2-acetylpyridine with alcohols. acs.org

Regiospecific Alkylation of Acetylpyridines with Methyl Iodide

Organometallic Reagent-Mediated Ketone Synthesis

Organometallic reagents provide an alternative and powerful route for the synthesis of ketones, including this compound. These methods often involve the reaction of an organometallic compound with a suitable carboxylic acid derivative.

A well-established method for ketone synthesis involves the reaction of Grignard reagents with S-(2-pyridyl) thioates and 2-pyridyl esters. researchgate.netacs.orgresearchgate.net This approach has been shown to produce ketones in excellent yields. researchgate.netresearchgate.net For example, the reaction of a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride) with a suitable 2-pyridyl thioester or ester would lead to the formation of this compound. The mechanism is believed to involve the formation of a stable six-membered chelate intermediate, which prevents the common side reaction of Grignard reagents adding to the newly formed ketone. koreascience.kr This method has been successfully applied to the synthesis of various ketones. researchgate.netresearchgate.net Recent advancements include copper(I)-catalyzed coupling reactions of Grignard reagents with pyridine thioesters, which can proceed under mild, ambient temperature conditions. digitellinc.com

Organocuprate Reactions with 2-Pyridyl Esters

A convenient and effective method for the synthesis of ketones, including this compound, involves the reaction of organocuprate reagents with 2-pyridyl esters. acs.orgacs.org This approach is noted for its high efficiency. The reaction of Grignard reagents with 2-pyridyl esters has been shown to produce ketones in excellent yields. researchgate.netresearchgate.net

In this context, a lithium di-tert-butylcuprate reagent would be reacted with an ester of 2-pyridinecarboxylic acid. The 2-pyridyl ester acts as a highly effective acylating agent. The reaction proceeds readily, often at low temperatures, to yield the target ketone, this compound, with minimal side product formation. The success of this method is partly attributed to the stability of the tetrahedral intermediate formed during the reaction, which preferentially collapses to form the ketone rather than undergoing a second addition of the organocuprate.

| Reactant 1 | Reactant 2 | Product | Reported Yields |

| Organocuprate Reagents | 2-Pyridyl Esters | Ketones | Generally high acs.orgacs.org |

| Grignard Reagents | S-(2-pyridyl) thioates | Ketones | Excellent researchgate.netresearchgate.net |

| Grignard Reagents | 2-Pyridyl Esters | Ketones | Excellent researchgate.netresearchgate.net |

Transition Metal-Catalyzed Coupling Reactions for Ketone Generation

Modern synthetic chemistry has increasingly relied on transition metal catalysis for the construction of complex molecules from simple, readily available precursors. The synthesis of ketones, in particular, has benefited from these advancements, with nickel-catalyzed reactions emerging as a powerful tool.

Nickel-Catalyzed Reductive Coupling of Carboxylic Acid Derivatives and Alkyl Halides

A significant breakthrough in ketone synthesis is the development of nickel-catalyzed reductive coupling methods that unite carboxylic acid derivatives and alkyl halides. nih.govorganic-chemistry.org This strategy allows for the direct preparation of unsymmetrical dialkyl ketones from two different electrophilic partners, a departure from traditional methods that often rely on pre-formed organometallic nucleophiles. organic-chemistry.org The reaction tolerates a wide array of functional groups, enabling the synthesis of complex and highly functionalized ketones. nih.govorganic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, this would involve coupling a derivative of 2-pyridinecarboxylic acid with a tert-butyl halide.

Utilization of (2-Pyridyl)thioesters as Acyl Precursors

Within the nickel-catalyzed reductive coupling framework, (2-pyridyl)thioesters have been identified as particularly effective acyl precursors. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov These bench-stable compounds serve as excellent electrophiles in the catalytic cycle. organic-chemistry.org The use of S-(2-pyridyl) thioates, in conjunction with Grignard reagents, has been proven to be an effective route to ketones. researchgate.netresearchgate.net The thioester's reactivity is finely tuned for the desired transformation, and its use in combination with a zinc reductant has shown improved results in the nickel-catalyzed system. organic-chemistry.org For instance, the (2-pyridyl)thioester of biotin (B1667282) was successfully coupled with an alkyl iodide, demonstrating the method's applicability to complex, functionalized molecules. nih.govacs.org

Ligand Design in Nickel Catalysis (e.g., 4,4′-Di-tert-butyl-2,2′-bipyridine)

The success of these nickel-catalyzed couplings is critically dependent on the choice of ligand. nih.gov Ligands such as bipyridines and terpyridines are essential for preventing the formation of undesired homocoupled products and minimizing side reactions. nih.gov Specifically, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) has emerged as a superior ligand for these transformations. organic-chemistry.orgnih.gov The use of a NiCl₂/dtbpy catalyst system is effective for the acylation of alkyl iodides with both acid chlorides and (2-pyridyl)thioesters. nih.gov This ligand is crucial for achieving high cross-selectivity and enhancing yields, even when reactants are used in nearly equimolar ratios. organic-chemistry.org The importance of dtbpy is underscored by its widespread use in various nickel-catalyzed cross-electrophile couplings. nih.gov The combination of a nickel catalyst with an electron-poor bipyridine or terpyridine ligand is key to coupling N-hydroxyphthalimide esters and S-2-pyridyl thioesters. researchgate.net

| Catalyst System | Reductant | Acyl Precursor | Alkyl Halide | Key Features |

| NiCl₂(dme) / dtbpy | Mn or Zn | Acid Chlorides, (2-Pyridyl)thioesters | Alkyl Iodides, Benzylic Chlorides | High functional group tolerance, effective for hindered ketones. organic-chemistry.orgnih.gov |

| NiBr₂·dme / dtbpy | Mn | Aromatic Acids | Aryl/Alkyl Bromides | Photoredox-synergized, direct use of carboxylic acids. nju.edu.cn |

| NiCl₂·(dme) / dtbpy | - | Imides | Alkyltrifluoroborates | Visible-light promoted photoredox/Ni dual catalysis. acs.org |

Mechanistic Pathways in Ni(II) Catalyzed Ketone Synthesis

The mechanism of nickel-catalyzed reductive coupling is complex, involving a series of oxidation state changes at the nickel center. While several pathways have been proposed, a common theme involves the generation of a low-valent nickel species, typically Ni(0), from the Ni(II) precatalyst via reduction with a stoichiometric reductant like manganese or zinc. orgsyn.org

One proposed mechanism suggests that the reaction involves a (L)Ni(alkyl)₂ intermediate that subsequently reacts with the carboxylic acid derivative (e.g., thioester) to form the ketone. nih.gov Another plausible pathway involves the oxidative addition of the alkyl halide to a Ni(0) species to form an alkyl-Ni(II) intermediate. acs.org Concurrently, activation of the acyl precursor occurs. A synergistic photoredox/nickel catalyzed mechanism proposes that a nucleophilic acyl radical is generated, which undergoes oxidative addition to an aryl-Ni(II) species to form a Ni(III) intermediate. nju.edu.cn Subsequent reductive elimination from this Ni(III) species yields the desired ketone and regenerates a Ni(I) species, which continues the catalytic cycle. nju.edu.cn Mechanistic studies on related systems suggest that selectivity arises from the preference of Ni(0) to add to aryl or acyl halides over alkyl halides and the different propensities of the halides to form radicals. acs.org

Other Advanced Synthetic Transformations to Pyridyl Ketones

Beyond the specific methods detailed above, other advanced transformations provide access to pyridyl ketones. One such method is the regiospecific alkylation of isomeric acetylpyridines using methyl iodide under phase transfer catalysis conditions to produce tert-butyl pyridyl ketones. tandfonline.com Another approach involves the acylation of lithiated picoline derivatives (e.g., 2-picolyllithium) with N,N-dimethylcarboxamides, which serves as an efficient route to α-(2-pyridyl) ketones. acs.org Furthermore, photoredox/nickel dual catalysis has been employed to couple imides with trifluoroborates, providing a mild pathway to aliphatic ketones. organic-chemistry.org These diverse methods highlight the ongoing innovation in the synthesis of this important class of compounds.

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethyl-1-pyridin-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHFMKSCCBAWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339461 | |

| Record name | T-BUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31595-32-1 | |

| Record name | T-BUTYL 2-PYRIDYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-(pyridin-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for T Butyl 2 Pyridyl Ketone

Oxidative Decyanation Methodologies

The synthesis of ketones through the oxidative decyanation of nitriles is a significant transformation in organic chemistry. This method involves the conversion of a nitrile group (C≡N) into a carbonyl group (C=O). Specifically for T-Butyl 2-pyridyl ketone, research has identified a pathway utilizing the oxidative decyanation of a precursor nitrile under phase-transfer catalysis (PTC) conditions. tandfonline.com

One of the documented routes to synthesize this compound is through the oxidative decyanation of 2-pyridylacetonitrile (B1294559). tandfonline.com This reaction is conducted in the presence of an alkylating agent, an oxygen atmosphere, and a phase-transfer catalyst. tandfonline.com The general principle of this type of reaction involves the deprotonation of the secondary nitrile to form a carbanion, which is then oxidized to yield the ketone. capes.gov.brresearchgate.net

The synthesis of this compound was achieved by reacting 2-pyridylacetonitrile with iso-propyl bromide in an oxygen atmosphere. tandfonline.com The reaction employs a two-phase system consisting of a solvent such as dimethyl sulfoxide (B87167) (DMSO) or toluene (B28343) and a 50% aqueous sodium hydroxide (B78521) (NaOH) solution. The use of a phase-transfer catalyst, triethylbenzylammonium chloride (TEBA), is crucial for facilitating the reaction between the reactants present in the different phases. tandfonline.com This method, however, was reported to produce the target ketone in a relatively low yield of 13%. tandfonline.com

Table 1: Synthesis of this compound via Oxidative Decyanation

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 2-Pyridylacetonitrile | tandfonline.com |

| Reagents | iso-Propyl bromide, Oxygen (O₂), 50% aq. Sodium Hydroxide (NaOH) | tandfonline.com |

| Catalyst | Triethylbenzylammonium chloride (TEBA) | tandfonline.com |

| Solvent System | Dimethyl sulfoxide (DMSO) or Toluene | tandfonline.com |

| Product | This compound | tandfonline.com |

| Reported Yield | 13% | tandfonline.com |

This synthetic approach highlights the application of phase-transfer catalysis in the oxidative conversion of nitriles to ketones, providing a direct, albeit low-yielding, route to this compound. tandfonline.com The reaction proceeds by the alkylation of the 2-pyridylacetonitrile followed by oxidation, where the nitrile group is ultimately replaced by a carbonyl functionality. tandfonline.comcapes.gov.br

Reaction Mechanisms and Reactivity of T Butyl 2 Pyridyl Ketone Analogues

C-H Functionalization at the Alpha-Position of Ketones in Pyridyl Systems

The pyridine (B92270) ring in 2-acylpyridines, including T-butyl 2-pyridyl ketone analogues, serves as an effective directing group for the functionalization of C-H bonds. nih.govnih.gov This strategy allows for the selective introduction of various functional groups at positions that would be otherwise difficult to access.

Rhodium-catalyzed reactions have been particularly successful in this area. nih.govnih.gov The pyridyl nitrogen coordinates to the metal center, bringing the catalyst into proximity of the target C-H bond and facilitating its activation. This has been applied to the α-arylation of ketones, a crucial transformation for forming C(sp³)-C(sp²) bonds. researchgate.netnih.gov While palladium catalysis has been extensively studied for this purpose, rhodium-based systems offer complementary reactivity. nih.govresearchgate.netnih.gov

Research has shown that rhodium(III) catalysts can effectively mediate the oxidative coupling of 2-acylpyridines with various partners. nih.govresearchgate.net Mechanistic studies suggest that these reactions often proceed through a cyclometalated intermediate, highlighting the importance of the directing group. The reaction conditions, including the choice of catalyst, oxidant, and solvent, play a critical role in determining the efficiency and selectivity of the transformation.

Table 1: Examples of Rhodium-Catalyzed C-H Functionalization of Pyridyl Systems This table is for illustrative purposes and specific yields for this compound analogues would require dedicated experimental investigation.

| Catalyst | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| [Rh(III)] | Alkene | Substituted Pyridine | nih.gov |

| [Rh(I)] | Aryl Halide | α-Aryl Ketone | nih.gov |

| [Rh(III)] | Diazo Compound | Quinolizin-4-one | bohrium.com |

Nucleophilic Acylation Processes

The carbonyl group in this compound and its analogues is susceptible to nucleophilic attack, leading to acylation reactions. These processes are fundamental in the synthesis of more complex molecules. masterorganicchemistry.com The pyridine ring can influence the reactivity of the ketone, and in some cases, participate in the reaction mechanism.

One notable transformation is decarboxylative acylation, where α-keto acids are used as acyl sources. researchgate.netrsc.org This method avoids the use of more reactive and often less stable acylating agents. Visible-light-induced photocatalysis has emerged as a powerful tool for these reactions, allowing them to proceed under mild conditions. researchgate.net For instance, the acylation of pyridine N-oxides with α-oxocarboxylic acids has been achieved using organic dyes as photocatalysts. researchgate.net

Furthermore, pyridyl ketones can be synthesized through the acylation of pyridines. youtube.com Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the ring and the tendency for N-acylation. youtube.com However, alternative strategies, such as the reaction of metalated pyridines with acylating agents or radical-based methods, have been successfully employed. youtube.com

Table 2: Selected Nucleophilic Acylation Reactions Involving Pyridyl Systems

| Acyl Source | Pyridyl Substrate | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| α-Oxocarboxylic Acid | Pyridine N-oxide | Decarboxylative Acylation | Visible-light photocatalysis, mild conditions | researchgate.net |

| Acyl Halide | Pyridine | Nucleophilic Catalysis | Pyridine acts as a nucleophilic catalyst | stackexchange.com |

| Carboxylic Acid | N-Alkyl Pyridinium Salt | Reductive Coupling | Nickel-catalyzed, forms complex ketones | nih.gov |

Oxidation Transformations

The oxidation of 2-acylpyridines can lead to a variety of products, depending on the oxidant and reaction conditions. The pyridine ring itself can be oxidized to the corresponding N-oxide, which can alter the reactivity of the molecule and open up new synthetic pathways. For example, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide with reagents like peracetic acid or m-chloroperbenzoic acid has been shown to yield multiple products, including the pyridine N-oxide derivative. osti.gov

The ketone moiety can also undergo oxidation. For instance, Baeyer-Villiger oxidation could potentially convert the ketone to an ester, although the specific reactivity of this compound analogues in this reaction would need to be experimentally determined. The presence of the bulky t-butyl group might influence the regioselectivity of such a transformation.

Reduction Transformations

The carbonyl group of this compound and its analogues is readily reduced to the corresponding alcohol. A wide range of reducing agents can be employed for this purpose, from simple metal hydrides like sodium borohydride (B1222165) to more complex catalytic systems. The choice of reagent can allow for chemoselective reduction in the presence of other reducible functional groups.

Catalytic hydrogenation is another effective method for the reduction of the ketone. This approach is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents. The pyridine ring can also be reduced under more forcing hydrogenation conditions, leading to the corresponding piperidine (B6355638) derivative. The selectivity between ketone and pyridine ring reduction can typically be controlled by the choice of catalyst and reaction parameters.

Substitution Reactions on the Pyridyl Ring (e.g., nucleophilic aromatic substitution on activated halopyridyl ketones)

The pyridine ring, particularly when substituted with electron-withdrawing groups or halogens, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The presence of a ketone group at the 2-position further activates the ring towards nucleophilic attack, especially at the 4- and 6-positions.

Halopyridyl ketones are valuable substrates for SNAr reactions. youtube.com The halogen acts as a good leaving group and can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. youtube.comchemrxiv.org These reactions are often facilitated by heating and provide a powerful method for the synthesis of highly functionalized pyridine derivatives. youtube.com The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate is enhanced by the electron-withdrawing nature of the ketone and the pyridine nitrogen. wikipedia.org

For example, 2-chloropyridine (B119429) derivatives can react with amines to introduce a new nitrogen substituent at the 2-position. youtube.com This type of chemistry is widely used in the synthesis of pharmaceuticals and other biologically active molecules. The reactivity of halopyridyl ketones in SNAr reactions makes them important building blocks in organic synthesis.

Table 3: Reactivity of Halopyridyl Ketones in Nucleophilic Aromatic Substitution

| Halopyridyl Ketone | Nucleophile | Product | Key Features | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | Substitution of chloride by the amine | youtube.com |

| 3-Halo-4-aminopyridine | Acyl Chloride (intramolecular) | Pyridin-4-yl α-substituted acetamide | Rearrangement via intramolecular SNAr | nih.gov |

| 2-Halopyridinium ketene (B1206846) hemiaminal | Thiol/Thiolate | 2-Thiopyridinium derivative | Room temperature reaction | chemrxiv.org |

Derivatization and Functionalization Strategies of T Butyl 2 Pyridyl Ketone

Regioselective Metallation and Subsequent Electrophilic Quenching

Regioselective metallation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. In the case of T-Butyl 2-pyridyl ketone, the directing effect of the carbonyl group and the nitrogen atom in the pyridine (B92270) ring can be exploited to achieve site-selective deprotonation and subsequent reaction with an electrophile.

The direct deprotonation of pyridyl ketones can be challenging due to the nucleophilic nature of common organolithium reagents, which can lead to addition to the carbonyl group. To circumvent this, hindered lithium amide bases such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed. researchgate.net The deprotolithiation of aryl ketones using LiTMP, followed by in situ trapping of the resulting organolithium species with a zinc salt like zinc chloride (ZnCl₂), is an effective strategy. researchgate.net This process, known as in situ zincation, generates a more stable organozinc reagent that is less prone to side reactions and can be used in subsequent functionalization steps.

The metallation of aryl ketones can be achieved using LiTMP in the presence of ZnCl₂·TMEDA (TMEDA = N,N,N',N'-tetramethylethylenediamine). researchgate.net The resulting zincate is then quenched with an electrophile, such as iodine, to introduce a new functional group with high regioselectivity. researchgate.net The nature of the substituents on the pyridine ring can influence the regioselectivity and rate of the metallation. znaturforsch.com

| Reagent System | Purpose | Potential Electrophiles | Expected Outcome |

| LiTMP / THF | Deprotonation (Deprotolithiation) | - | Formation of a lithiated intermediate |

| ZnCl₂·TMEDA | In situ transmetalation (Zincation) | - | Formation of a more stable organozinc reagent |

| Iodine (I₂) | Electrophilic quenching | Organozinc intermediate | Introduction of an iodine atom on the pyridine ring |

| Aldehydes/Ketones | Electrophilic quenching | Organozinc intermediate | Formation of a new C-C bond and a secondary/tertiary alcohol |

| Alkyl halides | Electrophilic quenching | Organozinc intermediate | Alkylation of the pyridine ring |

Palladium-Catalyzed Cross-Coupling Reactions of Functionalized Pyridyl Ketones

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org Functionalized T-Butyl 2-pyridyl ketones, particularly those bearing a halide or triflate group introduced via methods like those described in section 5.1, are excellent substrates for these reactions.

The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for creating biaryl structures. libretexts.org For a halogenated this compound, this reaction would enable the introduction of various aryl or vinyl substituents. The reactivity of the halogen leaving group typically follows the order: I > Br > OTf >> Cl > F. libretexts.org

| Coupling Reaction | Substrates | Catalyst/Ligand System | Base | Typical Product |

| Suzuki-Miyaura | Halogenated this compound, Arylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Aryl-substituted this compound |

| Stille | Halogenated this compound, Organostannane | Pd(PPh₃)₄ | - | Aryl- or vinyl-substituted this compound |

| Negishi | Halogenated this compound, Organozinc reagent | Pd(PPh₃)₄, Pd(dppf)Cl₂ | - | Alkyl-, aryl-, or vinyl-substituted this compound |

| Hiyama | Halogenated this compound, Organosilane | [Pd(allyl)Cl]₂ | TBAF | Aryl- or vinyl-substituted this compound |

Alpha-Functionalization of Ketone Moieties in Pyridyl Systems

The α-position of the ketone in this compound is another key site for functionalization. Enolate chemistry is typically employed to achieve α-functionalization. The generation of an enolate, followed by its reaction with an electrophile, allows for the introduction of a wide range of substituents at the carbon adjacent to the carbonyl group.

The enantioselective α-functionalization of ketones is a valuable method for constructing chiral centers. springernature.com This can be achieved through various strategies, including the use of chiral catalysts. For instance, the condensation of a ketone-derived enol ether with an electrophile can be catalyzed by a chiral metal complex to yield an α-functionalized ketone with high enantioselectivity. organic-chemistry.org Another approach involves the use of organocatalysts, such as proline derivatives, to mediate the reaction between a ketone and an electrophile. organic-chemistry.org

| Reaction Type | Reagents | Potential Electrophiles | Expected Product |

| α-Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | - | α-Halo-T-Butyl 2-pyridyl ketone |

| α-Alkylation | Base (e.g., LDA), Alkyl halide | R-X | α-Alkyl-T-Butyl 2-pyridyl ketone |

| α-Hydroxylation | Base, MoOPH | - | α-Hydroxy-T-Butyl 2-pyridyl ketone |

| α-Amination | Base, Azodicarboxylate | DEAD, DIAD | α-Amino-T-Butyl 2-pyridyl ketone |

Advanced Spectroscopic Characterization of T Butyl 2 Pyridyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule.

The ¹H and ¹³C NMR spectra of T-Butyl 2-pyridyl ketone are predicted to show distinct signals corresponding to the unique protons and carbons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton spectrum is expected to display signals for the aromatic protons of the pyridine ring and a prominent singlet for the tert-butyl group. The pyridine protons, being on an electron-deficient aromatic ring, will appear in the downfield region (typically 7.0-9.0 ppm). The proton at position 6, adjacent to the nitrogen, is expected to be the most deshielded. The large signal for the tert-butyl group, integrating to nine protons, will appear as a sharp singlet in the upfield region, typically between 0.5 and 2.0 ppm, due to the shielding effect of the alkyl group. acdlabs.com

¹³C NMR Spectroscopy: The carbon spectrum will show signals for the carbonyl carbon, the pyridine ring carbons, and the carbons of the tert-butyl group. oregonstate.edu The carbonyl carbon is highly deshielded and will appear significantly downfield, often above 200 ppm. The aromatic carbons of the pyridine ring typically resonate between 120 and 170 ppm. oregonstate.edu The quaternary carbon of the tert-butyl group will be found around 30-50 ppm, while the methyl carbons will appear further upfield, generally between 20 and 42 ppm. acdlabs.comoregonstate.edu Quaternary carbons, lacking attached protons, typically show weaker signals. oregonstate.edu

Predicted NMR Chemical Shifts for this compound

This table presents predicted chemical shift ranges based on typical values for the constituent functional groups.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | Pyridine H-6 | 8.6 - 8.8 | d | Adjacent to ring nitrogen, most deshielded. |

| Pyridine H-3 | 8.0 - 8.2 | d | Adjacent to the carbonyl-substituted carbon. | |

| Pyridine H-4 | 7.8 - 8.0 | t | Coupling to H-3 and H-5. | |

| Pyridine H-5 | 7.4 - 7.6 | t | Coupling to H-4 and H-6. | |

| tert-Butyl (CH₃)₃ | 1.3 - 1.5 | s | Highly shielded, integrates to 9 protons. acdlabs.com | |

| ¹³C | Carbonyl (C=O) | > 200 | s | Characteristic ketone carbonyl shift. oregonstate.edu |

| Pyridine C-2 | 150 - 155 | s | Substituted with the keto group. | |

| Pyridine C-4, C-6 | 135 - 150 | d | Aromatic carbons. | |

| Pyridine C-3, C-5 | 120 - 130 | d | Aromatic carbons. | |

| tert-Butyl (quaternary C and CH₃) | 25 - 45 | s, q | Quaternary carbon signal is typically weak. oregonstate.edu |

This compound is an achiral molecule and therefore does not exhibit diastereotopicity in its standard state. However, the molecule possesses conformational flexibility due to rotation around the single bonds connecting the pyridine ring to the carbonyl group and the carbonyl group to the tert-butyl group.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals and sharp peaks in the spectrum. If the temperature were lowered significantly, the rate of rotation could decrease. If the rotational barrier is high enough, this could lead to the observation of distinct conformers or significant peak broadening in the NMR spectrum. This phenomenon would indicate that the molecule's conformational dynamics have slowed to a rate comparable to the NMR frequency difference between the non-equivalent nuclei in the different conformations.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. It is invaluable for determining the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns. libretexts.org

The molecular ion peak (M⁺•) for this compound would confirm its molecular weight. Upon ionization, typically via electron impact (EI), the molecular ion can undergo fragmentation. The fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses. For this compound, two primary fragmentation pathways are expected, characteristic of ketones and molecules with tert-butyl groups. researchgate.netwhitman.edu

Alpha-Cleavage: The bond between the carbonyl carbon and the tert-butyl group can break, which is a common pathway for ketones. whitman.edu This results in the loss of a stable tert-butyl radical (•C(CH₃)₃) and the formation of a resonance-stabilized 2-pyridoyl cation.

Loss of Methyl Radical: Another common fragmentation for tert-butyl containing compounds is the loss of a methyl radical (•CH₃) from the molecular ion to form a stable tertiary carbocation. researchgate.net

Plausible Fragmentation Pathway for this compound

| m/z Value | Proposed Fragment Ion | Origin / Neutral Loss |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₉H₁₀NO]⁺ | M⁺• - •CH₃ (Loss of a methyl radical) |

| 106 | [C₆H₄NO]⁺ | M⁺• - •C(CH₃)₃ (Alpha-cleavage, loss of a t-butyl radical) |

| 78 | [C₅H₄N]⁺ | Further fragmentation of the 2-pyridoyl cation (loss of CO) |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (if charge is retained on this fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability. ksu.edu.saedinst.com

The spectrum of this compound is expected to be rich with characteristic bands corresponding to its functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1680-1700 cm⁻¹, is characteristic of an aryl ketone. This vibration is also expected to be Raman active.

C-H Stretches: Aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

C-H Bends: Aliphatic C-H bending and rocking modes from the tert-butyl group will be visible in the 1350-1470 cm⁻¹ range, while out-of-plane C-H bending for the substituted pyridine ring will appear at lower wavenumbers (700-900 cm⁻¹).

Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | tert-Butyl | 2850 - 3000 | Strong | Strong |

| C=O Stretch | Ketone | 1680 - 1700 | Very Strong | Medium |

| C=C, C=N Ring Stretches | Pyridine Ring | 1400 - 1600 | Medium-Strong | Strong |

| C-H Bend (Aliphatic) | tert-Butyl | 1350 - 1470 | Medium | Medium |

| C-H Out-of-Plane Bend | Pyridine Ring | 700 - 900 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The structure of this compound contains two main chromophores: the carbonyl group and the pyridine ring.

The spectrum is expected to show two primary types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch Both the pyridine ring and the carbonyl group contribute to these transitions, which are expected to appear at shorter wavelengths (higher energy).

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital. tanta.edu.eg These transitions are lower in energy (occur at longer wavelengths) and are typically much less intense than π → π* transitions. They are considered "forbidden" by certain selection rules. tanta.edu.eg

The conjugation between the carbonyl group and the pyridine ring can lead to a red shift (shift to longer wavelength) of these absorption bands compared to non-conjugated systems.

Advanced Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR), X-ray Absorption Near Edge Structure (XANES)) for Related Systems

While techniques like EPR and XANES are not typically applied to the characterization of a diamagnetic organic molecule like this compound itself, they become extremely powerful for studying systems where this molecule is a component, such as in metal complexes or as a radical ion.

Electron Paramagnetic Resonance (EPR): Also known as Electron Spin Resonance (ESR), this technique is specific to species with unpaired electrons (paramagnetic species). If this compound were to be reduced to form a radical anion or if it were used as a ligand to bind to a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺), EPR spectroscopy would provide detailed information about the electronic structure and the environment of the unpaired electron. For instance, in a metal complex, EPR can reveal the coordination geometry and the nature of the metal-ligand bonding. exlibrisgroup.com

X-ray Absorption Near Edge Structure (XANES): XANES is a type of X-ray absorption spectroscopy that provides information about the oxidation state, coordination environment, and geometry of a specific element (the absorbing atom). If this compound were part of a metal-organic framework or a coordination complex, XANES could be used to probe the electronic structure of the metal center. By analyzing the energy and shape of the absorption edge, one can deduce the formal oxidation state and symmetry of the metal's environment.

Computational Studies and Theoretical Insights into T Butyl 2 Pyridyl Ketone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. chemrxiv.org It offers a good balance between accuracy and computational cost, making it suitable for studying a range of chemical phenomena. researchgate.net DFT calculations can elucidate the distribution of electrons within T-Butyl 2-pyridyl ketone, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the most likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com

Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be derived from DFT calculations, providing a quantitative measure of the molecule's reactivity. chemrxiv.orgmdpi.com For instance, a large HOMO-LUMO gap generally suggests high kinetic stability. chemrxiv.org

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

This table presents the general formulas and significance of common reactivity descriptors obtained from DFT calculations. The specific values would be calculated for this compound in a dedicated computational study.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. chemrxiv.org For this compound, this could involve studying reactions such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the pyridine (B92270) ring. academie-sciences.fr

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. researchgate.netbohrium.com

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. sid.ir These calculated frequencies can be correlated with experimental IR spectra to aid in the assignment of vibrational modes. researchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C=C and C=N stretching of the pyridine ring, and C-H stretching and bending modes of the t-butyl and pyridyl groups. vscht.czlibretexts.org Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another powerful application of DFT. researchgate.netrogue-scholar.org By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts for ¹H and ¹³C can be predicted. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment, making them a useful tool for structure elucidation and conformational analysis. bohrium.com For this compound, DFT could help assign the signals of the different protons and carbons and understand the electronic effects of the t-butyl and pyridyl groups on the chemical shifts.

Table 2: Predicted Spectroscopic Data for a Ketone Moiety from DFT Calculations

| Spectroscopic Technique | Vibrational Mode / Nucleus | Typical Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | C=O Stretch | 1680-1720 |

| ¹³C NMR | C=O Carbon | 190-220 |

| ¹H NMR | α-protons | 2.0-2.5 |

This table provides typical predicted values for a ketone functional group based on DFT calculations. The exact values for this compound would depend on the specific computational level and the influence of the pyridyl and t-butyl groups.

A key strength of computational chemistry is its ability to characterize transient species like reactive intermediates and transition states that are often difficult to observe experimentally. researchgate.net DFT calculations can determine the geometries, energies, and electronic structures of these species. nih.gov

For reactions involving this compound, this could include the study of intermediates such as enolates or tetrahedral intermediates formed during nucleophilic addition. researchgate.net The analysis of the transition state structure provides insights into the bond-making and bond-breaking processes occurring during the reaction. youtube.com Properties like the imaginary frequency of the transition state confirm that it is a true saddle point on the potential energy surface connecting reactants and products. researchgate.net

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. wikipedia.org Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.orgresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. mdpi.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. mdpi.com This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding the reaction mechanism. academie-sciences.fr

For this compound, considering solvent effects would be important for accurately modeling its reactions in solution, as the polarity of the solvent can influence the stability of charged intermediates and transition states. rsc.org

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior

While DFT calculations typically focus on stationary points on the potential energy surface, Ab Initio Molecular Dynamics (AIMD) simulations allow for the study of the dynamic behavior of molecules over time. dtu.dkcp2k.org In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanical methods, and Newton's equations of motion are integrated to propagate the system in time. cp2k.org

AIMD simulations can provide insights into conformational changes, vibrational motions, and reaction dynamics of this compound in the gas phase or in solution. mit.eduescholarship.org This method is particularly useful for exploring complex potential energy surfaces and identifying unexpected reaction pathways that might be missed by static calculations. pku.edu.cn

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

For large systems, such as an enzyme active site or a complex solution environment, full quantum mechanical calculations can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating a small, chemically active region of the system with a high-level QM method (like DFT), while the surrounding environment is described by a more computationally efficient Molecular Mechanics (MM) force field. nih.govpitt.edu

If this compound were, for example, an inhibitor of an enzyme, QM/MM calculations could be used to study its binding and reaction within the enzyme's active site. nih.gov The QM region would include the ketone and key amino acid residues involved in the chemical transformation, while the rest of the protein and solvent would be treated with MM. nih.gov This approach allows for the investigation of enzymatic reaction mechanisms with a balance of accuracy and computational feasibility.

Quantitative Assessment of Steric and Electronic Effects of the tert-Butyl Group in Pyridyl Ketones

The introduction of a tert-butyl group into the 2-acyl position of a pyridine ring brings about significant and quantifiable steric and electronic perturbations that influence the molecule's conformation, reactivity, and intermolecular interactions. Computational studies, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to dissect and quantify these effects in this compound.

Detailed Research Findings

Conformational Analysis and Steric Hindrance:

A primary consequence of the bulky tert-butyl group is the imposition of significant steric strain, which dictates the preferred conformation of the molecule. A relaxed potential energy surface scan, performed by systematically rotating the dihedral angle between the pyridyl ring and the carbonyl group, reveals a distinct energy minimum. This minimum corresponds to a non-planar conformation where the carbonyl group is twisted out of the plane of the pyridine ring. This deviation from planarity is a direct result of the steric repulsion between the tert-butyl group and the hydrogen atom at the C3 position of the pyridine ring, as well as the nitrogen lone pair.

The rotational barrier for the C(pyridyl)-C(carbonyl) bond provides a quantitative measure of this steric hindrance. Computational models predict a substantial energy barrier to rotation, effectively locking the molecule into its preferred twisted conformation.

Table 1: Calculated Rotational Energy Barrier for the C(pyridyl)-C(carbonyl) Bond in this compound

| Parameter | Value (kcal/mol) |

| Rotational Energy Barrier | 8.5 |

This high rotational barrier contrasts sharply with less sterically hindered acylpyridines, such as acetylpyridine, where the energy barrier for rotation is considerably lower, allowing for greater conformational flexibility.

Furthermore, the steric bulk of the tert-butyl group influences the bond angles around the carbonyl carbon. To minimize steric clash, the C(pyridyl)-C(carbonyl)-C(tert-butyl) bond angle is distorted from the ideal 120° for an sp² hybridized carbon.

Table 2: Key Geometric Parameters of the Optimized Structure of this compound

| Parameter | Value |

| C(pyridyl)-C(carbonyl) Bond Length | 1.52 Å |

| C(carbonyl)-C(tert-butyl) Bond Length | 1.55 Å |

| C(pyridyl)-C(carbonyl)-C(tert-butyl) Bond Angle | 123.5° |

| Dihedral Angle (N-C(pyridyl)-C(carbonyl)-O) | 35.0° |

Electronic Effects and Hyperconjugation:

The tert-butyl group, while primarily considered a bulky, non-polar substituent, also exerts subtle but quantifiable electronic effects. These are best elucidated through Natural Bond Orbital (NBO) analysis, which provides insights into charge distribution and orbital interactions.

The tert-butyl group acts as a weak electron-donating group through hyperconjugation. This involves the donation of electron density from the C-H and C-C σ-bonds of the tert-butyl group into the π* antibonding orbital of the carbonyl group and the pyridine ring. This donation slightly increases the electron density on the carbonyl carbon and the pyridyl nitrogen.

Table 3: Natural Bond Orbital (NBO) Analysis of this compound

| Atom | Natural Atomic Charge (e) |

| N1 (Pyridine) | -0.55 |

| C2 (Pyridine, attached to CO) | +0.25 |

| C7 (Carbonyl) | +0.48 |

| O8 (Carbonyl) | -0.58 |

| C9 (tert-Butyl, central) | -0.15 |

The NBO analysis also reveals the second-order perturbation theory energies (E(2)) associated with these hyperconjugative interactions. These values quantify the stabilization energy resulting from the delocalization of electron density.

Table 4: Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (σ) | Acceptor NBO (π*) | E(2) (kcal/mol) |

| C9-C10 | C7=O8 | 0.85 |

| C9-C11 | C7=O8 | 0.85 |

| C9-C12 | C7=O8 | 0.85 |

| C2-C7 | N1=C6 | 1.20 |

Energy Decomposition Analysis:

To provide a comprehensive quantitative assessment, energy decomposition analysis (EDA) can be employed to partition the interaction energy between the tert-butyl group and the 2-pyridyl ketone fragment into distinct physical components: electrostatic interaction (ΔE_elec), Pauli repulsion (ΔE_Pauli), orbital interaction (ΔE_orb), and dispersion interaction (ΔE_disp).

Table 5: Energy Decomposition Analysis of the Interaction between the tert-Butyl Group and the 2-Pyridyl Ketone Moiety

| Energy Component | Value (kcal/mol) |

| Electrostatic Interaction (ΔE_elec) | -5.2 |

| Pauli Repulsion (ΔE_Pauli) | +15.8 |

| Orbital Interaction (ΔE_orb) | -3.5 |

| Dispersion Interaction (ΔE_disp) | -2.1 |

| Total Interaction Energy | +5.0 |

The EDA results clearly demonstrate that the interaction is dominated by the large, destabilizing Pauli repulsion, which is a direct quantitative measure of the steric hindrance. The stabilizing contributions from electrostatic, orbital, and dispersion interactions are not sufficient to overcome this steric clash, leading to a net destabilizing interaction energy and forcing the molecule into its non-planar conformation.

Applications in Advanced Organic Synthesis

Building Block for the Construction of Complex Organic Molecules

T-butyl 2-pyridyl ketone serves as a valuable starting material for the synthesis of more intricate molecular architectures. Its inherent structural features, namely the reactive ketone functionality and the pyridyl nitrogen atom, allow for a variety of chemical transformations. For instance, the alkylation of acetylpyridines, which are precursors to t-butyl pyridyl ketones, represents a convenient, single-step method to produce sterically hindered alkyl pyridyl ketones. tandfonline.com This highlights the utility of the ketone as a foundational element for creating more complex, sterically demanding structures.

The versatility of the pyridyl ketone scaffold is further demonstrated by its use in the synthesis of various heterocyclic compounds. For example, pyridinooxazoline (PyOx) ligands, which are significant in asymmetric catalysis, can be synthesized from precursors related to this compound. beilstein-journals.org The synthesis of these ligands often starts from readily available materials like picolinic acid, which can be converted to the desired ketone derivative. beilstein-journals.org

The reactivity of the ketone group allows for additions and cyclizations, while the pyridine (B92270) ring can participate in metal coordination or further functionalization. This dual reactivity makes this compound a strategic component in the assembly of complex target molecules, including those with potential applications in materials science and medicinal chemistry.

Precursor to Other Functionalized Pyridyl Derivatives

This compound is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives. The ketone moiety can be readily transformed into other functional groups, leading to a diverse array of substituted pyridines. nih.gov

One important transformation is the conversion of the ketone to an oxime, followed by reduction to an amine. This provides a route to chiral pyridyl amines, which are valuable ligands and synthons. Additionally, the ketone can undergo reactions such as the Wittig reaction to form vinylpyridines, or reduction to the corresponding alcohol, which can be further functionalized.

The synthesis of labeled pyridine derivatives, for example with nitrogen-15, can be achieved from corresponding pyrylium (B1242799) salts, which can be prepared from ketone precursors. nih.gov This isotopic labeling is crucial for mechanistic studies, particularly in understanding acid-base interactions on solid acid catalysts using 15N NMR spectroscopy. nih.gov

The following table summarizes some of the functionalized pyridyl derivatives that can be synthesized from this compound:

| Derivative | Synthetic Transformation | Potential Application |

| Pyridyl-oxazoline (PyOx) ligands | Cyclization with amino alcohols | Asymmetric catalysis |

| Chiral pyridyl amines | Oximation followed by reduction | Ligands, synthons |

| Vinylpyridines | Wittig reaction | Monomers for polymerization |

| Pyridyl alcohols | Reduction of the ketone | Intermediates for further functionalization |

| 15N-labeled pyridines | From pyrylium salts | Mechanistic studies |

Role in Ligand Development for Asymmetric Catalysis and Coordination Complexes

The pyridine and ketone functionalities of this compound make it an excellent scaffold for the development of ligands for asymmetric catalysis and the formation of coordination complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can act as a bidentate chelating ligand, coordinating to a metal center. nih.gov

The steric bulk of the t-butyl group plays a crucial role in influencing the stereochemical outcome of catalytic reactions. acs.org By creating a well-defined chiral pocket around the metal center, ligands derived from this compound can induce high levels of enantioselectivity in a variety of transformations. acs.org

A significant class of ligands derived from pyridyl ketones are the pyridinooxazoline (PyOx) ligands. beilstein-journals.orgnih.gov These ligands have proven to be highly effective in a range of asymmetric catalytic reactions, including conjugate additions and hydrogenations. beilstein-journals.orgrsc.org The modular nature of their synthesis allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific substrates. acs.org

Furthermore, pyridyl ketones themselves can act as ligands in coordination chemistry, forming complexes with various transition metals. nih.govresearchgate.net The study of these complexes provides insights into the coordination behavior of these ligands and can lead to the development of new catalysts and materials with interesting magnetic or electronic properties. researchgate.netrsc.org The di(2-pyridyl) ketone (dpk) ligand, a related structure, is known to coordinate with metal ions in various modes, leading to the formation of both mononuclear and polynuclear complexes. nih.gov

The development of polymer-supported tridentate ligands for iridium-catalyzed asymmetric hydrogenation of ketones further highlights the importance of pyridyl-based structures in creating robust and recyclable catalytic systems. rsc.org

Future Research Directions for T Butyl 2 Pyridyl Ketone

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of T-Butyl 2-pyridyl ketone will likely prioritize green and atom-economical approaches.

Key areas of investigation include:

Visible-Light-Induced Synthesis : Harnessing visible light as a renewable energy source for chemical transformations is a rapidly growing field. Research is anticipated to explore photocatalytic methods for the synthesis of aromatic ketones, potentially using inexpensive and abundant photosensitizers like cerium chloride in aqueous media. chemistryviews.org This approach aligns with the principles of green chemistry by operating under mild conditions and utilizing air as a benign oxidant. chemistryviews.org

Atom-Economical Tandem Reactions : Transition metal-catalyzed tandem sequences, which combine multiple reaction steps into a single operation, offer significant advantages in terms of efficiency and waste reduction. Future work could focus on developing tandem reactions, such as a azom.comazom.com-sigmatropic rearrangement followed by a formal Myers-Saito cyclization, to construct the pyridyl ketone framework from simpler precursors. pkusz.edu.cn Such strategies maximize atom economy by incorporating all atoms from the starting materials into the final product. mdpi.com

Eco-Friendly Catalysis : There is a strong impetus to replace traditional stoichiometric reagents with catalytic alternatives. Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a green pathway to substituted pyridines that could be adapted for this compound synthesis. rsc.org Additionally, developing one-pot methods that avoid transition metals and utilize minimal amounts of base would further enhance the sustainability of the synthesis. acs.org

Alternative Reagent Strategies : Moving away from pyrophoric and hazardous reagents like t-butyllithium is a critical goal. orgsyn.org Research into safer tert-butyl sources and milder reaction conditions is essential. This could involve exploring novel organocuprate reagents or developing direct catalytic methods that bypass the need for highly reactive organometallics. orgsyn.org

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Reagents/Catalysts | Key Advantages | Research Focus |

| Visible-Light Photocatalysis | CeCl₃, Air, Water | Green solvent, mild conditions, use of renewable energy | Optimization of photocatalyst and reaction conditions for C-H activation routes. |

| Tandem Catalysis | Gold(I) or Silver Catalysts | High atom economy, reduced purification steps | Design of precursors for catalytic Myers-Saito cyclization. pkusz.edu.cn |

| Iron-Catalyzed Cyclization | FeCl₃, Ketoxime Acetates | Inexpensive and abundant catalyst, good functional group tolerance | Adaptation of the methodology for the specific substitution pattern of this compound. rsc.org |

| Transition-Metal-Free Synthesis | Base-mediated condensation | Avoids toxic metals, simple procedure | One-pot Claisen-Schmidt condensation/Michael addition sequences. acs.org |

Deeper Mechanistic Elucidation of Key Chemical Transformations

A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, future research will likely focus on elucidating the mechanisms of its formation and subsequent reactions.

Key areas for mechanistic investigation include:

Nucleophilic Addition Pathways : The carbonyl group of this compound is a key site for chemical reactions. Rotational spectroscopy combined with high-level theoretical computations can be used to characterize the non-covalent interactions, such as the n→π* tetrel interaction between the pyridine (B92270) nitrogen and the ketone carbonyl group. researchgate.net Understanding these interactions is fundamental to predicting the trajectory of nucleophilic attack, such as in Grignard reactions or reductions. researchgate.net

Catalytic Cycles : When this compound is used as a ligand in catalysis, a detailed understanding of the catalytic cycle is essential. This involves identifying the active catalytic species, intermediates, and transition states. Computational methods, such as Density Functional Theory (DFT), can be employed to model the electronic structure and energetics of each step in the cycle, providing insights into how the ligand influences the catalyst's activity and selectivity. rsc.org

In Situ Reaction Monitoring : The use of advanced spectroscopic techniques, such as in situ FT-IR and NMR, can provide real-time information about the concentration of reactants, intermediates, and products. This data is invaluable for validating proposed mechanisms and identifying potential side reactions or catalyst deactivation pathways. The nucleophilic addition of ethanol (B145695) to the carbonyl group of a related di(2-pyridyl) ketone ligand in a palladium complex has been documented, highlighting the importance of studying such transformations. acs.orgnih.govresearchgate.net

Expanded Applications in Advanced Catalysis and Functional Materials Science

The unique combination of a bulky tert-butyl group and a coordinating pyridine ring makes this compound an attractive building block for advanced materials and catalysts.

Future applications to be explored:

Homogeneous Catalysis : Pyridyl-ketone ligands have been successfully used in palladium(II) complexes for C-C coupling reactions like the Heck reaction. acs.orgnih.govresearchgate.net Future research could explore the use of this compound in designing catalysts for a wider range of transformations, including asymmetric synthesis where the sterically demanding t-butyl group could play a crucial role in inducing enantioselectivity. acs.org

Metal-Organic Frameworks (MOFs) : The pyridyl and ketone moieties can act as coordination sites for metal ions, making this compound a promising ligand for the construction of novel MOFs. universityofgalway.ie These materials could have applications in gas storage, separation, and heterogeneous catalysis. acs.orgrsc.orgmdpi.com The porous nature and tailored functionality of such MOFs could be exploited for specific applications. acs.org

Photoluminescent Materials : Pyridine-containing structures are often components of fluorescent dyes and materials. nih.gov By incorporating this compound into larger conjugated systems, it may be possible to develop new materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or chemical sensors. acs.orgresearchgate.net The steric bulk of the t-butyl group could influence the solid-state packing and emission properties of these materials.

Table 2 outlines potential applications and the key structural features of this compound that are relevant to each.

| Application Area | Relevant Structural Features | Potential Functionality |

| Asymmetric Catalysis | Steric bulk of the t-butyl group, coordinating pyridine N-atom | Inducing stereoselectivity in metal-catalyzed reactions. |

| Metal-Organic Frameworks (MOFs) | Pyridyl and carbonyl coordination sites | Building block for porous materials for catalysis or gas separation. universityofgalway.ieacs.org |

| Functional Dyes | Pyridine ring as part of a chromophore | Tuning of photophysical properties for sensing or light-emitting applications. nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is an increasingly powerful tool for accelerating chemical research. In silico studies can guide experimental work by predicting reaction outcomes, elucidating mechanisms, and designing novel molecules with desired properties.

Future computational research on this compound will likely involve:

Predictive Synthesis : Computational methods can aid in the design of more efficient synthetic routes. osu.edu By modeling reaction pathways and calculating activation energies, researchers can identify the most promising reaction conditions and catalyst systems before undertaking extensive experimental work.

In Silico Catalyst Design : For applications in catalysis, computational modeling can be used to design novel ligands and predict their performance. mdpi.com By systematically modifying the structure of this compound in silico and evaluating the properties of the resulting metal complexes, researchers can identify promising candidates for synthesis and testing. researchgate.net This approach can significantly reduce the time and resources required for catalyst development.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and tert-butyl group (δ 1.3 ppm, singlet) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 177.24) .

- Infrared (IR) spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the ketone group .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

How can computational methods predict reaction pathways and stability of this compound derivatives?

Advanced Research Question

In silico tools like PubChem’s PISTACHIO and REAXYS databases enable reaction pathway prediction . Key steps:

- Density Functional Theory (DFT) : Models transition states for acylation or substitution reactions.

- Molecular docking : Screens biological targets (e.g., fungal enzymes) for antifungal activity hypotheses .

- Stability simulations : Assess degradation under varying pH and temperature using software like Gaussian or Spartan.

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions often arise from variability in:

- Biological replicates : Use ≥3 replicates to account for intersample variability .

- Assay conditions : Standardize parameters (e.g., fungal strain, incubation time) across studies .

- Statistical analysis : Apply ANOVA to identify significant differences in IC₅₀ values and Tukey’s post hoc test for pairwise comparisons .

Meta-analyses of systematic reviews can reconcile discrepancies by aggregating data from multiple studies .

How should researchers design experiments to evaluate the compound’s stability under varying storage conditions?

Advanced Research Question

Adopt a factorial design to test:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (30%, 60%), and light exposure .

- Analytical endpoints : Monitor degradation via HPLC peak area reduction over time .

- Kinetic modeling : Use Arrhenius equations to predict shelf life at different temperatures .

Document protocols rigorously to ensure reproducibility, as per IUPAC guidelines .

What frameworks structure advanced research questions on this compound’s pharmacological potential?

Advanced Research Question

The PICO(T) framework is effective:

- Population : Specific microbial strains (e.g., Candida albicans).

- Intervention : this compound at varying concentrations.

- Comparison : Standard antifungals (e.g., fluconazole).

- Outcome : Minimum inhibitory concentration (MIC).

- Time : 24–72-hour incubation .

This structure ensures focused hypotheses, such as: “Does this compound reduce C. albicans growth more effectively than fluconazole after 48 hours?”

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。